molecular formula C7H6FNO B1397919 1-(5-Fluoropyridin-2-yl)ethanone CAS No. 915720-54-6

1-(5-Fluoropyridin-2-yl)ethanone

Cat. No.: B1397919
CAS No.: 915720-54-6
M. Wt: 139.13 g/mol
InChI Key: VSPHPRHMHNAYBJ-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)ethanone (CAS: 915720-54-6) is a pyridine derivative with the molecular formula C₇H₆FNO and a purity of 97% . Its structure features a ketone group (-CO-) attached to the 2-position of a pyridine ring substituted with fluorine at the 5-position. This compound is utilized in pharmaceutical and agrochemical research, particularly as a precursor in synthesizing bioactive molecules, such as kinase inhibitors or antiparasitic agents .

Preparation Methods

Preparation via Grignard Reaction of 5-Fluoropyridine-2-carbonitrile

Method Overview

One of the most established methods for synthesizing 1-(5-Fluoropyridin-2-yl)ethanone involves the reaction of 5-fluoropyridine-2-carbonitrile with methylmagnesium bromide (a Grignard reagent) in an inert atmosphere.

Procedure Details

  • Starting Material: 5-Fluoropyridine-2-carbonitrile (7.00 g, 57.3 mmol)
  • Solvent: Tetrahydrofuran (THF, 140 mL), cooled to -78 °C under argon
  • Reagent: 3 M Methylmagnesium bromide in diethyl ether (22.9 mL, 68.8 mmol), added dropwise over 15 minutes
  • Reaction Conditions: Stir at -78 °C for 2 hours, then at room temperature for 5 hours
  • Workup: Acidification with 2 M HCl to pH 6, followed by extraction with dichloromethane, washing, drying, and evaporation
  • Purification: Column chromatography on silica gel (eluent from 100% dichloromethane to 97:3 dichloromethane:acetone)
  • Yield: 95% (7.57 g, 54.4 mmol)
  • Physical State: Light yellow oil

Reaction Scheme Summary

Step Reagents & Conditions Outcome
1 5-Fluoropyridine-2-carbonitrile + MeMgBr in THF at -78 °C Addition of methyl group to nitrile
2 Stirring at RT, acid workup Conversion to acetyl ketone
3 Extraction and chromatography Pure this compound

This method is notable for its high yield and straightforward workup, making it suitable for laboratory-scale synthesis.

Preparation via Halogenated Benzoic Acid Derivatives (Patent Method)

Method Overview

A patented industrially scalable process focuses on the synthesis of 1-(5-fluoro-2-iodophenyl)ethanone, a close analog, via multi-step halogenation and acylation reactions starting from 2-amino-5-fluorobenzoic acid. Although this method targets the iodo derivative, the chemistry and conditions provide insight into related fluoropyridinyl ketone syntheses.

Key Steps and Conditions

Step Description Conditions & Notes
1 Diazotization of 2-amino-5-fluorobenzoic acid in concentrated sulfuric acid/water (1:7.8 v/v) at 0–10 °C, followed by sodium nitrite addition Formation of diazonium salt; monitored by TLC (PE/EA 1:1)
2 Addition of carbamide and potassium iodide in sulfuric acid/water (1:9.3 v/v) at 0 °C, warming to RT overnight Iodination step producing 5-fluoro-2-iodobenzoic acid
3 Conversion of 5-fluoro-2-iodobenzoic acid to acyl chloride via thionyl chloride at 60 °C overnight Acyl chloride intermediate preparation
4 Reaction of diethyl malonate with magnesium chloride and triethylamine in ethyl acetate, followed by acyl chloride addition at 5–10 °C Formation of β-ketoester intermediate
5 Hydrolysis and decarboxylation in acetic acid/sulfuric acid/water mixture at 100 °C overnight Formation of 1-(5-fluoro-2-iodophenyl)ethanone
6 Workup with sodium hydroxide and saturated brine washes, drying, and silica gel chromatography Purification to high yield and purity

Yield and Purity

  • The method reports high yield (~80–90%) and high purity suitable for industrial production.
  • Reaction times are optimized for efficiency and safety.
  • The process is scalable with detailed solvent ratios and temperature controls.

Reaction Conditions Table

Parameter Value / Range
Concentrated sulfuric acid:water 1:7.8 (diazotization)
Sodium nitrite concentration 5.64 mol/L
Potassium iodide solution ratio 1:9.3 (H2SO4:water)
Thionyl chloride concentration 13.87 mol/L
Reaction temperatures 0–10 °C (diazotization), 60 °C (acyl chloride formation), 100 °C (hydrolysis)
Solvent systems Ethyl acetate, toluene, acetic acid mixtures
Purification Silica gel chromatography (PE/EA 8:1)

This method, while focused on the iodinated analog, provides a robust framework for synthesizing fluorinated acetophenones and can be adapted for this compound derivatives.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield (%) Scale Suitability Notes
Grignard Reaction 5-Fluoropyridine-2-carbonitrile Methylmagnesium bromide Nucleophilic addition 95 Lab-scale High yield, mild conditions
Halogenated Benzoic Acid Route 2-Amino-5-fluorobenzoic acid Sodium nitrite, KI, SOCl2, diethyl malonate Diazotization, iodination, acylation ~85–90 Industrial scale Multi-step, high purity, scalable

Research Findings and Notes

  • The Grignard method is straightforward and widely used for small to medium scale synthesis, providing excellent yields with careful temperature control and inert atmosphere to prevent side reactions.
  • The patented halogenation and acylation method emphasizes industrial applicability, with detailed solvent ratios, temperature controls, and purification steps ensuring high purity and yield, suitable for pharmaceutical intermediate production.
  • Both methods require careful handling of reagents such as methylmagnesium bromide and thionyl chloride, with appropriate safety measures.
  • Chromatographic purification is essential in both approaches to achieve the desired purity, especially for pharmaceutical applications.
  • The iodinated analog synthesis patent provides valuable insights into reaction condition optimization that may be adapted for related fluoropyridinyl ketones.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Introduction to 1-(5-Fluoropyridin-2-yl)ethanone

This compound, with the chemical formula C₇H₆FNO and CAS number 915720-54-6, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structure features a pyridine ring substituted with a fluorine atom at the 5-position and an ethanone group at the 1-position, which contributes to its unique chemical properties. This article explores the various applications of this compound in scientific research, particularly in drug development and organic synthesis.

Structural Characteristics

The presence of a fluorine atom in this compound influences its physical and chemical properties, such as bond strength, lipophilicity, and acidity. These characteristics are critical for researchers aiming to design new pharmaceuticals with specific functionalities.

Medicinal Chemistry

This compound serves as a versatile scaffold in medicinal chemistry. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of biologically active compounds. For instance, it has been investigated as a precursor for developing mGlu5 receptor antagonists, which are potential treatments for psychiatric disorders .

Case Study: mGlu5 Receptor Antagonists

A notable application is demonstrated in the development of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238). This compound exhibited high selectivity for the mGlu5 receptor and showed promising results in preclinical trials for treating neurodegenerative diseases. The incorporation of the 5-fluoropyridin-2-yl moiety was crucial for enhancing binding affinity and selectivity .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for creating more complex molecules. Its reactive functional groups allow it to participate in various coupling reactions, making it suitable for synthesizing compounds with diverse biological activities.

Interaction Studies

Research on the interactions of this compound with nucleophiles and electrophiles is crucial for predicting its behavior in biological systems. Understanding these interactions can help identify its potential as a drug candidate by elucidating its mechanism of action and metabolic pathways.

Mechanism of Action

The mechanism by which 1-(5-Fluoropyridin-2-yl)ethanone exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, the fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ethanone group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

Pyridine derivatives with ethanone groups exhibit varied biological and physicochemical properties depending on substituent positions and functional groups. Key analogs include:

Compound Name Substituents CAS Number Key Properties/Applications Reference
1-(5-Fluoropyridin-2-yl)ethanone F at C5, CO at C2 915720-54-6 Pharmaceutical precursor
1-(5-Methoxypyridin-3-yl)ethanone OCH₃ at C5, CO at C3 - Synthetic intermediate
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone Cl at C2, F at C5, CO at C3 - Potential halogenated intermediate
1-(6-Fluoropyridin-2-yl)ethanone F at C6, CO at C2 403-45-2 Similarity score: 0.74 (structural isomer)
1-(5-Fluoropyridin-3-yl)ethanone F at C5, CO at C3 501009-05-8 Similarity score: 0.74 (positional isomer)

Key Observations :

  • Fluorine Position: Moving fluorine from C5 to C6 (e.g., 1-(6-Fluoropyridin-2-yl)ethanone) reduces structural similarity (0.74) and may alter electronic effects, impacting reactivity or binding affinity .
  • Functional Group Position: Shifting the ketone group from C2 to C3 (e.g., 1-(5-Methoxypyridin-3-yl)ethanone) modifies steric and electronic profiles, influencing solubility and synthetic utility .

Non-Pyridine Analogs

1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone (CAS: 394-32-1)

This phenyl-based analog features a hydroxyl (-OH) group at C2 and fluorine at C3. Unlike pyridine derivatives, it lacks nitrogen in the aromatic ring, reducing basicity and altering solubility.

Comparison with this compound:

  • Aromatic System: The phenyl ring (non-heterocyclic) vs. pyridine (heterocyclic) affects electronic properties and hydrogen-bonding capacity.
  • Bioactivity: Hydroxyl groups in phenyl derivatives (e.g., 1-(3-hydroxy-2-methoxyphenyl)-ethanone) correlate with antioxidant activity, as seen in Schiff base derivatives , whereas pyridine-based compounds like UDO and UDD show CYP51 inhibition against Trypanosoma cruzi .

Physicochemical and Pharmacological Differences

  • Electron-Withdrawing Effects: Fluorine in this compound increases electronegativity, enhancing resistance to oxidative degradation compared to methoxy or hydroxyl analogs .
  • Biological Activity: Pyridine derivatives with trifluoromethyl groups (e.g., UDO and UDD in ) exhibit stronger CYP51 inhibition than mono-fluorinated analogs, highlighting the role of substituent bulk in target binding .
  • Synthetic Utility : Brominated analogs (e.g., 2-(5-bromopyridin-2-yl)acetic acid in ) are used in cross-coupling reactions, whereas fluorinated derivatives may prioritize stability and bioavailability .

Biological Activity

1-(5-Fluoropyridin-2-yl)ethanone is an organic compound that has garnered attention due to its potential biological activities. Its structure, characterized by a pyridine ring with a fluorine substituent, suggests that it may interact with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C7H6FNOC_7H_6FNO. The presence of the fluorine atom is significant as it can enhance the compound's binding affinity to biological macromolecules, such as enzymes and receptors. The ethanone functional group contributes to its reactivity, facilitating interactions through mechanisms such as hydrogen bonding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Fluorinated compounds often exhibit enhanced lipophilicity and bioavailability, which can lead to increased efficacy in modulating enzyme activity or receptor signaling pathways. The exact mechanism remains under investigation, but preliminary studies suggest that the compound may act as a modulator in biochemical pathways relevant to various diseases.

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameBiological ActivityReference
2-Bromo-1-(5-fluoropyridin-2-yl)ethanonePotential enzyme inhibitor
1-(2-Bromo-6-fluoropyridin-4-yl)ethanoneAntimicrobial properties
Kynurenine 3-Monooxygenase InhibitorsModulation of neuroinflammatory pathways

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds have been investigated for their biological effects:

  • Kynurenine Pathway Modulation : Compounds similar to this compound have been studied for their role in modulating the kynurenine pathway, which is implicated in neurodegenerative diseases. Inhibition of kynurenine 3-monooxygenase has shown potential in reducing neuroinflammation and protecting against neuronal damage .
  • Enzyme Interaction Studies : Interaction studies involving nucleophiles and electrophiles indicate that compounds like this compound could influence enzyme activity through competitive inhibition or allosteric modulation. This suggests a potential role in drug design targeting specific metabolic pathways .

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPHPRHMHNAYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733262
Record name 1-(5-Fluoropyridin-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915720-54-6
Record name 1-(5-Fluoropyridin-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-fluoropyridin-2-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

1 g (5.68 mmol) 2-bromo-5-fluoropyridine, 160 mg dichlorobis(triphenylphosphine) palladium and 170 mg CuI were suspended in baked flasks under protective gas in 30 ml acetonitrile, 6.09 g (16.87 mmol) (1-ethoxyvinyl)-tributylstannane were added, the mixture was heated 8 hours at reflux, 200 ml 1.5 n HCl were subsequently added and reflux was continued for an additional hour. For workup the mixture was neutralized with saturated NaHCO3 solution, was extracted 3× with ethyl acetate, the combined organic phases were washed with saturated NaCl solution and were dried with MgSO4. After filtration 30 ml saturated KF solution were added, the mixture was filtered over Celite and evaporation-concentrated. Purification by chromatography on silica gel (dichloromethane/methanol 0-3%) yielded 120 mg 1-(5-fluoropyridine-2-yl)ethanone as an oil, which was directly reacted further.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) palladium
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
170 mg
Type
catalyst
Reaction Step One
Quantity
6.09 g
Type
reactant
Reaction Step Two
[Compound]
Name
1.5
Quantity
200 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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[Cu]I
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Synthesis routes and methods III

Procedure details

Copper iodide (811 mg), 1-ethoxyvinyltri-n-butyltin (19.2 mL), and bis(triphenylphosphine)palladium (II) chloride (1 g) were added to a solution of 2-bromo-5-fluoropyridine (5 g) in acetonitrile (250 mL), and the reaction solution was heated and stirred in a nitrogen atmosphere at 100° C. for two hours. The reaction solution was returned to room temperature, and the solvent was evaporated under reduced pressure. The residue was diluted with ethyl acetate and washed with brine. The organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was diluted with acetone (120 mL), and (1S)-(+)-10-camphorsulfonic acid (9.9 g) was added to the reaction solution. After confirming production of the target product by thin-layer chromatography, the solvent was evaporated under reduced pressure. The residue was diluted with an ether and neutralized with sodium carbonate. Water was added to the reaction solution, and the organic solution was separated. The organic layer was dried over magnesium sulfate, and the residue was purified by silica gel column chromatography (carrier: Chromatorex; elution solvent: hexane-ethyl acetate) to obtain 3.55 g of the title compound. The property values of the compound are as follows.
Quantity
19.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
811 mg
Type
catalyst
Reaction Step One
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-Bromo-5-fluoropyridine (13.0 g, 73.9 mmol), copper(I) iodide (2.10 g, 11.1 mmol) and dichlorobis (triphenylphosphine) palladium(II) in anhydrous acetonitrile (100 ml) was added tributyl(1-ethoxyvinyl)atannane (27.5 ml, 81.3 mmol). The reaction was heated at reflux. After heating for 70 hours, 1.5 M aqueous HCl (20 ml) was added to quench the reaction and the mixture was heated at reflux for 1 hour. After cooling to room temperature, the reaction mixture was neutralized with saturated sodium bicarbonate and extracted with ether (3×100 ml). The combined organic layers were dried over dried over sodium sulfate, and concentrated. After removal of solvent, the resulted residue was purified by column chromatography (hexane-ether=5:1) to give the title compound as a clear oil [11.3 g (75% pure), 82%]. 1H NMR (400 MHz, CDCl3) 8.51 (d, J=3.2 Hz, 1H), 8.11 (dd, J=4.4 and 4.4 Hz, 1H), 7.51 (ddd, J=2.8, 3.2 and 2.8 Hz, 1H), 2.71 (s, 3H).
Quantity
13 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis (triphenylphosphine) palladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
2.1 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

5-Fluoro-pyridine-2-carbonitrile (29 g, 240 mmol) was dissolved in THF (150 mL) under a nitrogen atmosphere. The reaction mixture was cooled to an internal temperature of −64° C. Methyl magnesium bromide (3M in THF, 105 mL, 315 mmol) was added over 40 min. The reaction mixture was stirred at −65° C. for 1.5 h, then warmed to room temperature. THF (50 mL) was added and the mixture was stirred an additional 3 h. 2M hydrochloric acid (aq., 100 mL) was added until the mixture was slightly acidic and the reaction mixture was stirred at room temperature over night. Sodium bicarbonate was then added to neutralize the reaction mixture. The phases were separated and the aqueous phase was extracted with DCM. The combined organic extracts were washed with Brine, dried over sodium sulphate and concentrated in vacuo. The crude product was purified by flash column chromatography to yield 18 g (55% yield) of the title compound.
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
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105 mL
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reactant
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100 mL
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reactant
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0 (± 1) mol
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50 mL
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solvent
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Yield
55%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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